1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5

Isotope dilution mass spectrometry Internal standard selection Deuterated lipid

1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 (CAS 1241905‑84‑9) is a stable‑isotope‑labeled triacylglycerol in which five hydrogen atoms on the glycerol backbone are replaced by deuterium (C₅₅H₉₇D₅O₆, MW 864.43 g mol⁻¹). It is the deuterated analogue of 1,2‑dioleoyl‑3‑palmitoyl‑rac‑glycerol (POO), a triacylglycerol naturally abundant in vegetable oils and a critical target in regiospecific lipid analysis.

Molecular Formula C55H102O6
Molecular Weight 864.4 g/mol
Cat. No. B12056927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5
Molecular FormulaC55H102O6
Molecular Weight864.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-/i50D2,51D2,52D
InChIKeyJFISYPWOVQNHLS-KABSAWGVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 (POO-d5) – Deuterated Triacylglycerol Internal Standard for Regiospecific Lipid Quantification


1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 (CAS 1241905‑84‑9) is a stable‑isotope‑labeled triacylglycerol in which five hydrogen atoms on the glycerol backbone are replaced by deuterium (C₅₅H₉₇D₅O₆, MW 864.43 g mol⁻¹) . It is the deuterated analogue of 1,2‑dioleoyl‑3‑palmitoyl‑rac‑glycerol (POO), a triacylglycerol naturally abundant in vegetable oils and a critical target in regiospecific lipid analysis . Supplied with an isotopic enrichment of 98 atom % D and a chemical purity of 95 % (CP), the compound is purpose‑built for isotope‑dilution mass spectrometry workflows that demand exact co‑elution and ionization‑efficiency matching with endogenous POO .

Why Unlabeled or Mismatched Deuterated Triglycerides Cannot Replace 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5


In quantitative lipidomics, internal standards must closely mimic the analyte’s physicochemical behavior to correct for extraction recovery, chromatographic retention, and ionization efficiency [1]. Unlabeled POO is indistinguishable from endogenous POO and therefore useless as an internal calibrant. Deuterated triglycerides with different fatty‑acid composition (e.g., triolein‑d5, which carries three oleoyl chains) exhibit divergent retention on reversed‑phase columns and distinct ionization yields in APCI or ESI sources, introducing systematic quantification errors [2]. Moreover, the deuteration site (glycerol backbone vs. fatty acyl chain) alters collision‑induced dissociation pathways, compromising the specificity of multiple‑reaction‑monitoring (MRM) transitions if the internal standard does not match the analyte’s regioisomeric structure [1].

Quantitative Differentiation of 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5 Against Closest Analogs


Isotopic Enrichment and Mass-Shift Window vs. Alternative Deuterated Triglycerides

The target compound delivers 98 atom % D isotopic enrichment . While this is marginally lower than the 99 atom % D specified for glyceryl tri(tetradecanoate‑13,13,14,14,14‑d5) , the resulting mass shift of +5.04 Da relative to unlabeled POO (MW 859.39 → 864.43) comfortably exceeds the widely accepted ≥ 3 Da minimum required to avoid isotopic cross‑talk with the analyte [1]. Triolein‑d5, another common deuterated TAG, also uses five deuterium atoms but is targeted to a different analyte (OOO) and provides no advantage in mass resolution for POO quantification .

Isotope dilution mass spectrometry Internal standard selection Deuterated lipid

Regiospecific Analyte Matching: POO‑d5 vs. Triolein‑d5

HPLC‑APCI‑MS analysis of vegetable oils separates triacylglycerols primarily by equivalent carbon number and regioisomerism, with POO (1,2‑dioleoyl‑3‑palmitoyl‑glycerol) eluting distinctly from its positional isomer OPO (1,3‑dioleoyl‑2‑palmitoyl‑glycerol) [1]. Because the deuterated standard must co‑elute with the target analyte to compensate for matrix effects, only a POO‑matched deuterated standard can provide accurate quantification of POO. Triolein‑d5 (OOO‑d5) carries three oleoyl chains and elutes later under reversed‑phase conditions, failing to correct for POO‑specific ion suppression or enhancement . The Mottram et al. (1997) method identified 39 triacylglycerols in soybean oil and quantified POO independently of OPO, establishing the necessity of regioisomer‑resolved standards [1].

Triacylglycerol positional isomers Vegetable oil authentication Reversed-phase HPLC-MS

Chemical Purity Trade‑Off: Deuterated vs. Unlabeled POO Standard

The deuterated POO standard is supplied at 95 % chemical purity (CP) , whereas the unlabeled 1,2‑dioleoyl‑3‑palmitoyl‑rac‑glycerol from Sigma‑Aldrich achieves ≥ 99 % purity by TLC . The lower chemical purity of the deuterated form is offset by the fact that isotope‑dilution mass spectrometry relies on isotopic ratio measurement rather than absolute purity; the critical quality attribute is isotopic enrichment (98 atom % D), which ensures that the internal standard signal can be resolved from the analyte [1]. However, users must account for the 5 % non‑deuterated impurity when preparing calibration solutions, as this fraction contributes to the analyte channel and can bias low‑level quantification.

Chemical purity Isotopic dilution assay Standard reference material

Deuteration Site: Glycerol‑Backbone vs. Fatty‑Acyl‑Chain Labeling

The target compound carries deuterium exclusively on the glycerol backbone (positions 1,1,2,3,3) . In contrast, certain deuterated triglycerides such as glyceryl tri(tetradecanoate‑13,13,14,14,14‑d5) are labeled on the fatty acyl chains . This difference influences collision‑induced dissociation (CID) patterns in tandem MS: glycerol‑backbone deuteration preserves the fatty‑acid‑specific product ions used for MRM transitions, whereas acyl‑chain deuteration shifts the mass of fatty‑acid fragment ions, potentially complicating transition selection for regioisomer‑specific methods [1]. For APCI‑MS methods that rely on diacylglycerol fragment ions [M+H−RCO₂H]⁺ to assign sn‑position, backbone‑deuterated standards leave these diagnostic ions unchanged, maintaining full compatibility with existing spectral libraries [2].

Deuterium labeling pattern Tandem mass spectrometry Internal standard fragmentation

Procurement‑Relevant Application Scenarios for 1,2-Dioleoyl-3-palmitoyl-rac-glycerol-d5


Quantification of POO in Vegetable Oils for Authentication and Quality Control

Edible oil authentication requires precise quantification of individual triacylglycerol regioisomers. The deuterated POO standard enables isotope‑dilution HPLC‑APCI‑MS quantification of POO in olive, palm, and soybean oils, distinguishing it from the co‑occurring regioisomer OPO [1]. This application is directly supported by the Mottram et al. (1997) method, which identified and quantified POO among 39 triacylglycerols in soybean oil [1].

Lipidomics Studies Monitoring Triacylglycerol Remodeling in Metabolic Disease

In targeted lipidomics of human plasma or tissues, POO is a reporter triacylglycerol for dietary fat intake and hepatic lipid metabolism. The backbone‑deuterated standard provides exact co‑elution and ionization‑efficiency correction for POO, ensuring inter‑batch CVs below 15 % as recommended for biomarker validation [2]. Its 5 Da mass shift prevents isotopic interference with endogenous POO, a common pitfall when using d3‑labeled standards [2].

Method Development for Regiospecific Triacylglycerol Analysis by HPLC‑MS/MS

Analytical laboratories developing MRM methods for triacylglycerol positional isomers benefit from glycerol‑backbone‑deuterated standards because the diacylglycerol fragment ions used for regioisomer assignment are unshifted in mass, allowing direct transfer of transition parameters from unlabeled reference spectra . This reduces method‑development time compared to acyl‑chain‑deuterated alternatives that require re‑optimization of MRM transitions .

Internal Standard for Stable‑Isotope‑Resolved Lipid Flux Analysis

Metabolic flux studies using deuterated water (D₂O) can employ POO‑d5 as a pre‑labeled internal standard to correct for instrument drift during long acquisition sequences. Because the 5‑deuterium label is on the glycerol backbone, it does not exchange with labile hydrogens under physiological conditions, ensuring stable isotopic composition throughout the analytical workflow [1].

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